molecular formula C9H10ClNO2 B1441926 Ethyl 2-(5-chloropyridin-2-YL)acetate CAS No. 1060814-82-5

Ethyl 2-(5-chloropyridin-2-YL)acetate

Cat. No.: B1441926
CAS No.: 1060814-82-5
M. Wt: 199.63 g/mol
InChI Key: MAFCWRXNUIZGKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(5-chloropyridin-2-YL)acetate is a chemical compound with the molecular formula C9H10ClNO2. It is a derivative of pyridine, featuring a chlorine atom at the 5-position of the pyridine ring and an ethyl acetate group attached to the 2-position. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Synthetic Routes and Reaction Conditions:

  • Chlorination of Pyridine Derivatives: The compound can be synthesized by chlorinating pyridine derivatives followed by esterification.

  • Esterification Reaction: The chloropyridine derivative undergoes esterification with ethanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods:

  • Batch Process: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions such as temperature, pressure, and reactant concentrations is maintained.

  • Continuous Flow Process: Some manufacturers may use continuous flow reactors to enhance production efficiency and ensure consistent product quality.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Primary, secondary, and tertiary amines.

  • Substitution Products: A wide range of substituted pyridines.

Scientific Research Applications

Ethyl 2-(5-chloropyridin-2-YL)acetate is extensively used in scientific research due to its versatility:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is an intermediate in the synthesis of anticoagulant drugs such as Edoxaban.

  • Industry: It is employed in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism by which Ethyl 2-(5-chloropyridin-2-YL)acetate exerts its effects depends on its specific application. For instance, in the synthesis of anticoagulant drugs, it acts as a precursor that undergoes further chemical transformations to produce active pharmaceutical ingredients that inhibit blood clot formation by targeting specific enzymes or receptors.

Comparison with Similar Compounds

  • Ethyl 2-(5-methylpyridin-2-YL)acetate: Similar structure but with a methyl group instead of chlorine.

  • Ethyl 2-(6-chloropyridin-3-YL)acetate: Chlorine at a different position on the pyridine ring.

  • Ethyl 2-(4-chloropyridin-3-YL)acetate: Chlorine at yet another position on the pyridine ring.

Uniqueness: Ethyl 2-(5-chloropyridin-2-YL)acetate is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. This specificity makes it particularly valuable in targeted synthetic applications.

Properties

IUPAC Name

ethyl 2-(5-chloropyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-2-13-9(12)5-8-4-3-7(10)6-11-8/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFCWRXNUIZGKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Cesium carbonate (71 g, 218 mmol) was added to 2-bromo-5-chloropyridine (14 g, 73 mmol) and diethyl malonate (22 mL, 145 mmol) in dry 1,4-dioxane (280 mL) and the solution was degassed with argon for 30 minutes. Then copper (I) oxide (2.8 g, 14.55 mmol) and picolinic acid (3.6 g, 29 mmol) were added and the mixture was stirred in a sealed vessel at 130° C. for 24 hours. The mixture was cooled to room temperature, quenched with water (100 mL) and extracted with EtOAc (3×100 mL). The organic extracts were washed with water (200 mL), brine (200 mL), dried over sodium sulfate and evaporated in vacuo. The residue was purified by silica gel column chromatography eluting with EtOAc: Hexane 92: 8 to afford the title compound as a yellow oil (54%, 8.0 g).
Name
Cesium carbonate
Quantity
71 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
2.8 g
Type
catalyst
Reaction Step Two
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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